Arnebin I

Description

Dmask is a de-identification algorithm designed to obscure facial features in driver monitoring systems, ensuring privacy while retaining functional data for analysis. It operates by applying specific masking templates to video data, rendering facial identity indiscernible. The method was evaluated in a study comparing human and algorithmic performance in identifying drivers under various masking conditions. Results indicated that Dmask achieved a chance-level performance (AUC = 0.5) when tested against a deep convolutional neural network (CNN), suggesting high de-identification efficacy .

Structure

3D Structure

Properties

IUPAC Name |

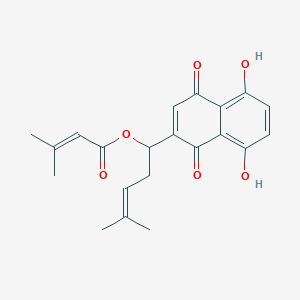

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATBOVZTQBLKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947396 | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5162-01-6, 23444-70-4, 24502-79-2 | |

| Record name | Arnebin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beta, beta-dimethylacrylshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnebin 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Dmask involves several steps, starting from shikonin. The general synthetic route includes:

Esterification: Shikonin is esterified with beta,beta-dimethylacrylic acid in the presence of a suitable catalyst to form Dmask.

Reaction Conditions: The reaction typically requires an acidic or basic catalyst, such as sulfuric acid or sodium hydroxide, and is carried out under reflux conditions to ensure complete esterification.

Industrial Production: On an industrial scale, the production of Dmask may involve continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Dmask undergoes various chemical reactions, including:

Oxidation: Dmask can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of Dmask can yield hydroquinone derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: Dmask can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions: The reactions often require specific solvents like dichloromethane or ethanol and may be conducted under inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities.

Scientific Research Applications

Key Applications

-

Medical Diagnosis

- Dmask has been shown to preserve diagnostic accuracy while obscuring identifiable features. Studies indicate that the diagnosis of ocular conditions using masked reconstructions is consistent with diagnoses made from unmasked images . This capability allows for the sharing of clinical data without compromising patient privacy.

-

Privacy Preservation

- One of the most significant applications of Dmask is its ability to evade AI-powered facial recognition systems. Research demonstrates that Dmask can effectively anonymize facial images, making it challenging for unauthorized entities to reidentify individuals . This feature is crucial in a landscape where data sharing is essential for advancing medical research but must not infringe on patient privacy rights.

- Identity Masking

Comparative Effectiveness

The effectiveness of Dmask can be compared with traditional methods of identity masking. Below is a table summarizing key findings from various studies:

| Method | Identification Accuracy | Privacy Protection | Use Case |

|---|---|---|---|

| Dmask | Near-random | High | Medical imaging and research |

| Traditional Masking | Higher than random | Moderate | General identity protection |

Case Study 1: Ocular Diagnosis

In a study conducted by Yang et al., Dmask was applied to facial videos for diagnosing ocular conditions. The results indicated that masked reconstructions were both accurate and consistent with original video diagnoses, demonstrating the method's effectiveness in clinical settings while maintaining patient anonymity .

Case Study 2: AI-Powered Facial Recognition

Mechanism of Action

The mechanism of action of Dmask involves several molecular targets and pathways:

Molecular Targets: Dmask interacts with various cellular proteins, including enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Table 1: Performance Comparison of Masking Methods

| Masking Method | AUC (Algorithm) | Human Performance | Key Characteristics |

|---|---|---|---|

| Dmask | 0.5 | Lowest | Anonymizes facial identity entirely |

| FAT | 0.8 | Moderate | Partial feature retention |

| Over | 0.8 | Moderate | Composite of FAT and Canny |

| Over-inverted | 0.8 | Moderate | Inverted composite mask |

| Scharr | 0.5 | Lowest | Gradient-based edge emphasis |

| Scharr-inverted | 0.8 | Moderate | Inverted gradient edges |

| Canny | 0.5 | Lowest | High-precision edge detection |

Data sourced from driver monitoring experiments using a CNN and human evaluators .

Research Findings and Mechanistic Insights

Key Observations:

Dmask vs. Edge-Detection Methods (Scharr, Canny): Dmask and Canny both achieved chance-level AUC (0.5), indicating near-total anonymization. This contrasts with Scharr-inverted (AUC = 0.8), which retained identifiable gradients. The inferior performance of Dmask and Canny in driver identification tasks highlights their suitability for strict privacy applications .

Human vs. Algorithmic Performance :

- Both humans and the CNN struggled most with Dmask and Canny, underscoring their effectiveness in defeating identification systems. However, this poses a trade-off: excessive masking may hinder legitimate uses (e.g., fatigue detection in drivers) .

Composite Masks (Over, Over-inverted) :

- These methods balanced privacy and utility (AUC = 0.8), suggesting they are preferable for scenarios requiring partial feature retention .

Biological Activity

Dmask, a synthetic organic compound with the molecular formula C21H22O6, has garnered attention in various fields of research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of Dmask, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Dmask features a naphthalene ring system, which contributes to its chemical reactivity and interactions with biological molecules. The compound can undergo various transformations, including oxidation to quinone derivatives and reduction to hydroxy derivatives. These reactions make Dmask a versatile building block in organic synthesis and medicinal chemistry.

The biological activity of Dmask is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that Dmask may exert its effects through the following pathways:

- Interaction with Pattern Recognition Receptors (PRRs) : Dmask has been implicated in modulating immune responses by interacting with PRRs such as Toll-like receptors (TLRs). This interaction can trigger inflammatory responses or promote the resolution of inflammation .

- Regulation of Cytokine Production : Studies suggest that Dmask influences the production of pro-inflammatory cytokines, thereby playing a role in immune modulation. For instance, it may enhance the expression of IL-1β and other cytokines through activation of NF-κB signaling pathways .

- Antioxidant Activity : Preliminary data indicate that Dmask may possess antioxidant properties, which could be beneficial in reducing oxidative stress in various biological contexts .

1. Therapeutic Potential in Inflammatory Diseases

A study published in Frontiers in Microbiology explored the role of Dmask-derived compounds in modulating inflammatory responses. Researchers found that specific derivatives exhibited significant anti-inflammatory effects by downregulating pro-inflammatory cytokines while upregulating anti-inflammatory mediators. This suggests potential therapeutic applications for Dmask in treating conditions characterized by chronic inflammation .

2. Antimicrobial Activity

Research investigating the antimicrobial properties of Dmask revealed that it possesses inhibitory effects against several pathogenic microorganisms. A comparative analysis showed that Dmask exhibited stronger antibacterial activity than some conventional antibiotics, indicating its potential as an alternative therapeutic agent .

3. In Silico Analysis of DAMPs

An in silico study focused on damage-associated molecular patterns (DAMPs) highlighted the role of compounds like Dmask in cellular signaling pathways related to tissue injury and repair. The study identified specific receptors activated by Dmask that are involved in mediating cellular responses to stress and damage, further supporting its relevance in therapeutic contexts .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Modulates cytokine production; potential therapeutic for inflammatory diseases. |

| Antimicrobial | Exhibits inhibitory effects against various pathogens; potential alternative to antibiotics. |

| Antioxidant | Reduces oxidative stress; may protect cells from damage. |

| Immune modulation | Interacts with PRRs; influences immune response dynamics. |

Q & A

How to formulate a focused research question for Dmask studies?

A robust research question should specify independent/dependent variables (e.g., Dmask diameter, droplet ejection efficiency) and contextualize the study within existing literature gaps. For example:

- "How does Dmask diameter (10–60 µm) influence condensation droplet self-ejection efficiency on surfaces with uniform wettability?" Use the FINERMAPS framework: Ensure questions are F easible, I nteresting, N ovel, E thical, R elevant, M easurable, A ctionable, P recise, and S pecific . Include organism/chemical specificity if applicable (e.g., surface materials) .

Q. What parameters are critical in designing experiments involving Dmask?

Key parameters include:

Q. How to ensure clarity in demographic variables when studying Dmask applications?

Use closed-ended, non-jargon questions to segment participants by expertise (e.g., material scientists vs. fluid dynamicists). Examples:

- "What is your primary field of study? (a) Surface Chemistry; (b) Microfluidics; (c) Thermodynamics." Pre-test surveys with small cohorts to identify ambiguities and refine phrasing .

Advanced Research Questions

Q. How to address discrepancies between computational simulations and empirical data in Dmask research?

- Step 1 : Quantify deviations (e.g., 15% variance in droplet ejection rates under simulated vs. observed β = 5.8° ).

- Step 2 : Audit model assumptions (e.g., neglecting surface roughness or ambient humidity).

- Step 3 : Iteratively recalibrate simulations using empirical data subsets, then validate with remaining data . Document unresolved contradictions as avenues for further study (e.g., non-linear effects at Dmask < 10 µm) .

Q. What methodologies optimize Dmask configurations for varying environmental conditions?

- Mixed-methods approach : Combine quantitative data (e.g., droplet velocity measurements) with qualitative insights from expert interviews to identify overlooked variables (e.g., temperature hysteresis) .

- Multivariate analysis : Use ANOVA to assess interactions between Dmask diameter (10–60 µm), pitch (13–80 µm), and ambient pressure on ejection efficiency .

- Prototyping : Test iterative Dmask designs in controlled humidity chambers to isolate performance thresholds .

Q. How to systematically manage heterogeneous data types in Dmask studies?

Implement a Research Data Management (RDM) plan with:

- Structured repositories : Store spectral data (e.g., wettability assays), computational models, and survey responses in FAIR-compliant databases .

- Metadata tagging : Label datasets by experiment type (e.g., "Dmask_30µm_HighHumidity_2024") to streamline cross-referencing .

- Ethical protocols : Secure informed consent for human-subject data (e.g., researcher demographics) and anonymize sensitive information .

Methodological Best Practices

- Avoid bias : Use double-blind trials when testing Dmask efficacy across research groups .

- Replicability : Publish raw datasets and code repositories to enable independent verification .

- Literature synthesis : Map findings against prior studies (e.g., compare Dmask performance with non-patterned surfaces) .

For data requests, follow institutional guidelines (e.g., Cambridge English’s 8-heading template) to ensure compliance and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.